N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from adamantane. One common approach is the functionalization of adamantane to introduce reactive groups that can be further modified. For example, adamantane can be brominated to form 1-bromoadamantane, which can then undergo nucleophilic substitution reactions to introduce the pyrazole moiety .
The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone, followed by cyclization. The final step involves the coupling of the adamantyl-substituted pyrazole with 1,3,5-trimethyl-1H-pyrazole-4-carboxamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The pyrazole rings can be reduced under appropriate conditions to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone derivatives, while reduction of the pyrazole rings can produce dihydropyrazoles .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, through its adamantyl and pyrazole moieties. These interactions could modulate the activity of the target proteins, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
1-Adamantylamine: Known for its antiviral properties.
1-Adamantylacetic acid: Used in the synthesis of various bioactive molecules.
1-Adamantyl-1H-indole-3-carboxamide: A synthetic cannabinoid with psychoactive effects.
Uniqueness
N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of adamantyl and pyrazole moieties, which impart specific chemical and biological properties. The rigidity and stability of the adamantyl group, combined with the versatility of the pyrazole rings, make this compound particularly interesting for various applications .
Properties
Molecular Formula |
C20H27N5O |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-1,3,5-trimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H27N5O/c1-12-18(13(2)24(3)22-12)19(26)21-17-4-5-25(23-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h4-5,14-16H,6-11H2,1-3H3,(H,21,23,26) |
InChI Key |
BTJMICOMKZUGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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